Aceticacid, decyl ester, branched
Overview
Description
Aceticacid, decyl ester, branched, also known as decyl acetate, is an organic compound with the molecular formula C₁₂H₂₄O₂. It is an ester formed from acetic acid and decanol. This compound is commonly used in the fragrance and flavor industry due to its pleasant fruity odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Aceticacid, decyl ester, branched can be synthesized through the esterification reaction between acetic acid and decanol. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid. The general reaction is as follows:
CH3COOH+C10H21OH→CH3COOC10H21+H2O
Industrial Production Methods
In industrial settings, the production of acetic acid, decyl ester, branched often involves the use of acetic anhydride and decanol. This method is preferred due to its higher yield and efficiency. The reaction is as follows:
(CH3CO)2O+C10H21OH→CH3COOC10H21+CH3COOH
Chemical Reactions Analysis
Types of Reactions
Aceticacid, decyl ester, branched undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction.
Common Reagents and Conditions
Hydrolysis: In the presence of water and an acid or base catalyst, acetic acid, decyl ester, branched can be hydrolyzed back to acetic acid and decanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products Formed
Hydrolysis: Acetic acid and decanol.
Transesterification: A new ester and an alcohol.
Reduction: Decanol and acetic acid.
Scientific Research Applications
Aceticacid, decyl ester, branched has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the fragrance and flavor industry for its pleasant odor.
Mechanism of Action
The mechanism of action of acetic acid, decyl ester, branched involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of acetic acid and decanol. This reaction is facilitated by the presence of water and an acid or base catalyst.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, octyl ester: Similar in structure but with a shorter carbon chain.
Acetic acid, dodecyl ester: Similar in structure but with a longer carbon chain.
Acetic acid, hexyl ester: Another ester with a shorter carbon chain.
Uniqueness
Aceticacid, decyl ester, branched is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its branched structure also influences its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(4-methyl-3-propylhexyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-5-7-12(10(3)6-2)8-9-14-11(4)13/h10,12H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWGMVNKXYDKBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCOC(=O)C)C(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867636 | |
Record name | 4-Methyl-3-propylhexyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60867636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68478-36-4 | |
Record name | Acetic acid, decyl ester, branched | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068478364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, decyl ester, branched | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, decyl ester, branched | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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